methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine
Description
Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine (IUPAC name) is a pyrazole-derived amine with a propargyl (prop-2-yn-1-yl) substituent at the pyrazole ring’s 1-position and a methylamine group at the 4-position methylene bridge. Its molecular formula is C₈H₁₀N₄, with a molecular weight of 162.20 g/mol (calculated). The propargyl group introduces an alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is advantageous for bioconjugation or material science applications . This compound is cataloged under Ref. 10-F676890 but is currently discontinued in commercial availability .
Properties
IUPAC Name |
N-methyl-1-(1-prop-2-ynylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-4-11-7-8(5-9-2)6-10-11/h1,6-7,9H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRLRTDEPQZGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine can be achieved through several methods. One common approach involves the N-alkylation of pyrazole derivatives with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases . Additionally, the propargyl group in the compound contributes to its neuroprotective effects by reducing oxidative stress and stabilizing mitochondrial membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-based amines are widely explored in medicinal and materials chemistry due to their tunable electronic and steric properties. Below is a detailed comparison of the target compound with five structurally similar analogs, focusing on substituent effects, synthesis, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Structural Features of Methyl({[1-(Prop-2-yn-1-yl)-1H-Pyrazol-4-yl]methyl})amine and Analogs
| Compound Name | Pyrazole 1-Substituent | Amine Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|---|
| This compound (Target) | Propargyl (alkyne) | Methylamine | C₈H₁₀N₄ | 162.20 | Alkyne for click chemistry |
| Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine | Phenyl | Dimethylamine | C₁₂H₁₅N₅ | 241.29 | Triazole core; aromatic phenyl group |
| (1-Benzyl-1H-pyrazol-4-yl)methylamine | Benzyl | Methylamine | C₁₂H₁₅N₃ | 201.27 | Lipophilic benzyl group |
| {[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine | Cyclopropylmethyl | Methylamine | C₉H₁₅N₃ | 165.24 | Cyclopropane ring for steric effects |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | Ethyl | Methylamine | C₇H₁₃N₃ | 139.20 | Simple alkyl substituent |
Key Observations :
Propargyl vs. Other Substituents: The propargyl group in the target compound introduces alkyne reactivity, absent in analogs with phenyl, benzyl, or alkyl groups. This enables orthogonal functionalization strategies . The cyclopropylmethyl group in adds steric bulk and conformational rigidity, which may influence binding to biological targets.
Key Observations :
- The target compound’s synthesis likely parallels methods in , where copper catalysts (e.g., CuBr) and cesium carbonate are used for propargyl group introduction.
- The triazole analog achieves high yield (97%) via CuAAC, highlighting the efficiency of click chemistry for triazole formation.
- Sterically demanding substituents (e.g., cyclopropylmethyl ) may require prolonged reaction times or elevated temperatures.
Spectroscopic and Physicochemical Properties
Table 3: NMR Data and Solubility Trends
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Solubility |
|---|---|---|---|
| This compound | Propargyl CH₂: ~2.5–3.0; Pyrazole CH: ~7.5–8.0; CH₂N: ~3.6–3.8; NMe: ~2.3 | Alkyne carbons: ~70–80; Pyrazole C: ~140–150 | Moderate in DCM/MeOH |
| Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine | CH₂NMe₂: 3.71; Triazole CH: 7.95; Aromatic H: 7.43–7.74 | Triazole C: 146.0; CH₂N: 54.3; NMe₂: 45.2 | High in chloroform |
| (1-Benzyl-1H-pyrazol-4-yl)methylamine | Benzyl CH₂: ~4.5–5.0; Pyrazole CH: ~7.5–8.0; CH₂N: ~3.6–3.8; NMe: ~2.3 | Benzyl C: ~128–137; Pyrazole C: ~140–150 | Low in water |
Key Observations :
- The propargyl group in the target compound is expected to show distinct ¹H-NMR signals for the terminal alkyne protons (~2.5 ppm) and the methylene bridge (~3.6–3.8 ppm) .
- Triazole-containing analogs exhibit downfield shifts for triazole protons (~7.95 ppm) due to aromaticity and electron-withdrawing effects.
- Benzyl-substituted compounds display characteristic aromatic signals (7.43–7.74 ppm) and reduced aqueous solubility due to hydrophobicity.
Biological Activity
Methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine, a compound belonging to the propargylamine class, has gained attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a prop-2-yn-1-yl group and a methylamine moiety. This unique structure contributes to its versatility in medicinal chemistry. The molecular formula is with a molecular weight of 174.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 1281731-56-3 |
Synthesis
The synthesis of this compound can be achieved through various methods, primarily involving the N-alkylation of pyrazole derivatives using propargyl bromide in the presence of bases such as sodium hydroxide. This reaction is typically conducted under phase-transfer catalysis conditions in solvents like toluene, which enhances the yield and purity of the compound.
Neuroprotective Properties
Research indicates that propargylamine derivatives, including this compound, exhibit neuroprotective properties that could be beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. These compounds are believed to interact with various biological targets, potentially modulating neuroinflammatory processes and promoting neuronal survival.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, similar pyrazole derivatives demonstrated significant inhibitory effects on cancer cell lines, with IC50 values ranging from 0.21 to 0.31 μM, indicating potent anticancer activity .
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study explored the neuroprotective effects of propargylamine derivatives in rodent models of neurodegeneration. The results indicated that these compounds could reduce neuronal loss and improve cognitive function when administered following neurotoxic injury.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of methyl({[1-(prop-2-yn-1-y)-1H-pyrazol -4 -yl]methyl})amine analogs in human cancer cell lines. The study revealed that these compounds could induce apoptosis and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
